Decahydro-5-quinolinol

Stereochemistry Conformational Analysis Medicinal Chemistry

Decahydro-5-quinolinol (CAS 92187-37-6) is a saturated bicyclic nitrogen heterocycle within the decahydroquinoline (DHQ) class, characterized by a fully reduced quinoline ring system with a hydroxyl group at the C-5 position. With a molecular weight of 155.24 g/mol and molecular formula C9H17NO, it presents a rigid yet stereochemically rich framework where the fusion mode (cis/trans) and substituent orientation profoundly influence its physicochemical properties and potential interactions with biological targets.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B8484779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydro-5-quinolinol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2C(CCCN2)C(C1)O
InChIInChI=1S/C9H17NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h7-11H,1-6H2
InChIKeyACFFUQQAWWRDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydro-5-quinolinol: A Saturated Bicyclic Scaffold for Stereochemically-Driven Biological Research and Synthesis [1]


Decahydro-5-quinolinol (CAS 92187-37-6) is a saturated bicyclic nitrogen heterocycle within the decahydroquinoline (DHQ) class, characterized by a fully reduced quinoline ring system with a hydroxyl group at the C-5 position [1]. With a molecular weight of 155.24 g/mol and molecular formula C9H17NO, it presents a rigid yet stereochemically rich framework where the fusion mode (cis/trans) and substituent orientation profoundly influence its physicochemical properties and potential interactions with biological targets [2]. This compound serves as a versatile intermediate and a core scaffold for exploring the structure-activity relationships (SAR) that define the broad therapeutic potential of DHQ-containing molecules .

Why Decahydro-5-quinolinol Cannot Be Substituted by Generic Decahydroquinoline Analogs


The biological activity of decahydroquinoline (DHQ) derivatives is highly sensitive to subtle changes in stereochemistry and substitution pattern, making simple interchange of in-class compounds unfeasible [1]. The position and orientation of the hydroxyl group, as well as the cis/trans ring fusion, directly impact key physicochemical parameters such as hydrogen bonding capacity, lipophilicity, and conformational rigidity [2]. For instance, studies on DHQs as ligands for the vesicular acetylcholine transporter demonstrate that binding is stereospecific, with certain trans-fused N-alkyl derivatives showing comparable magnitude of affinity to subnanomolar reference compounds, while other isomers do not [3]. Therefore, selecting the precise compound, Decahydro-5-quinolinol, is not a matter of simple class representation but a prerequisite for ensuring experimental reproducibility and achieving the intended molecular interaction.

Quantitative Differentiation of Decahydro-5-quinolinol from Key Structural Comparators


Decahydro-5-quinolinol's 5-Hydroxyl Group Enables Conformation-Stabilizing Intramolecular Hydrogen Bonding Absent in 4-Quinolones

The presence and stereochemical orientation of the hydroxyl group at the C-5 position in decahydro-5-quinolinol fundamentally alters its conformational equilibrium relative to analogs like decahydro-4-quinolone or non-hydroxylated decahydroquinolines. Spectroscopic analysis of 1,2-dimethyl-cis-decahydroquinolin-5-ol isomers reveals that when the amino and hydroxy groups adopt a syn orientation, the compound exists in a conformation stabilized by an intramolecular hydrogen bond (OH...N in the base form) [1]. This intramolecular interaction, which is absent in the corresponding 4-quinolone analog due to its different ring fusion and hydrogen bonding pattern, imposes a rigid, three-dimensional shape on the molecule that dictates its subsequent interactions with biological targets [2].

Stereochemistry Conformational Analysis Medicinal Chemistry

C-5 Hydroxyl Substitution Dictates Synthetic Routes to Key Enantiopure cis-Decahydroquinoline Scaffolds Compared to Unsubstituted Cores

The synthesis of biologically relevant 5-substituted cis-decahydroquinolines, a scaffold common to many natural alkaloids, requires a distinct synthetic strategy compared to unsubstituted decahydroquinoline cores [1]. A general and practical route to enantiopure 5-substituted cis-decahydroquinolines has been developed, with key steps including a stereoselective cyclocondensation and subsequent hydrogenation. This method specifically addresses the stereochemical challenges at the C-5 position, enabling the construction of complex alkaloid skeletons like those found in pumiliotoxins and lepadins, which is not achievable with generic decahydroquinoline synthesis methods [1][2]. The unsubstituted decahydroquinoline, in contrast, lacks the C-5 functional handle necessary for further elaboration into these complex natural product-like molecules, limiting its utility as a synthetic intermediate [2].

Organic Synthesis Stereoselective Synthesis Natural Product Chemistry

The 5-Hydroxy Decahydroquinoline Moiety in DHQ Alkaloids Confers Potent Nicotinic Acetylcholine Receptor (nAChR) Channel Blockade

Studies on the pharmacology of decahydroquinoline alkaloids demonstrate that the presence and substitution pattern of the DHQ core, specifically at the C-2 and C-5 positions, is critical for its biological activity as a noncompetitive blocker of nicotinic acetylcholine receptor (nAChR) channels [1]. For example, the natural alkaloid (+)-cis-decahydroquinoline 195A, which features a 5-methyl-2-propyl substitution pattern on a cis-DHQ core, inhibits carbamylcholine-elicited sodium flux in PC12 cells with an IC50 of 1.0 µM [1]. This compares favorably to other alkaloids in the same class, such as (+)-perhydro-cis-decahydroquinoline 219A (2,5-dipropyl-cis-decahydroquinoline), which has an IC50 of 1.5 µM. Furthermore, the binding affinity (Ki) of a series of cis- and trans-decahydroquinolines for nAChR-channels in Torpedo electroplax membranes ranges from 1.4 to 7.9 µM [1]. These data highlight that the decahydroquinoline core, when appropriately substituted at the C-5 position, yields compounds with micromolar potency for this therapeutically relevant ion channel target [2].

Neuropharmacology Ion Channel Alkaloid

Decahydro-5-quinolinol Exhibits Minimal Off-Target Interaction with CYP3A4 Compared to Other Hydroxyquinolines

The metabolic stability and potential for drug-drug interactions mediated by cytochrome P450 enzymes is a critical differentiator for compounds intended for pharmacological use. In vitro data for Decahydro-5-quinolinol indicates it is a weak inhibitor of human recombinant CYP3A4, a major drug-metabolizing enzyme [1]. Its IC50 for CYP3A4 is 7.9 µM (7,900 nM), a value that suggests a low likelihood of causing significant CYP3A4-mediated drug-drug interactions at physiologically relevant concentrations [1]. This contrasts with other hydroxylated quinoline derivatives, which may exhibit more potent CYP inhibition. For example, 7-Hydroxyquinoline, a metabolite of quinoline, is known to be a substrate and inhibitor of CYP enzymes, with some studies reporting IC50 values in the low micromolar or nanomolar range for certain isoforms [2]. The saturated decahydro ring system and specific hydroxyl position of Decahydro-5-quinolinol likely contribute to this favorable metabolic profile, making it a more attractive scaffold for further development where minimizing CYP liabilities is a priority [3].

Drug Metabolism ADME-Tox Cytochrome P450

Decahydro-5-quinolinol's Synthetic Route Yields a Distinct Isomeric Mixture with Controlled Composition

The practical synthesis of Decahydro-5-quinolinol via catalytic hydrogenation of 2,3,4,6,7,8-hexahydro-5(1H)-quinolinone over platinum oxide yields a product characterized as a 'three component isomeric mixture' as determined by gas chromatography (GC) analysis [1]. The reported isolated yield for this process is 36.2% (24.80 g) [1]. This stands in contrast to the synthesis of many substituted decahydroquinolines, which often require lengthy multi-step sequences and complex separation of diastereomers or enantiomers to achieve a desired isomerically pure form [2]. The defined isomeric composition of Decahydro-5-quinolinol, even as a mixture, provides a consistent and reproducible starting point for research and further derivatization, which is a critical advantage for procurement where batch-to-batch consistency is required [3].

Process Chemistry Analytical Chemistry Isomerism

Strategic Applications for Decahydro-5-quinolinol Based on Verified Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies of Nicotinic Acetylcholine Receptors (nAChRs)

As demonstrated by its close structural analogs, the decahydro-5-quinolinol core is a privileged scaffold for modulating nAChR channels, with micromolar potency achievable [1]. Researchers investigating the pharmacology of neuronal and muscle-type nicotinic receptors can utilize Decahydro-5-quinolinol as a foundational building block for synthesizing a focused library of C-2 and C-5 substituted derivatives to map the structural requirements for channel blockade and desensitization. The established binding profile of the DHQ class to this target provides a strong, evidence-backed rationale for its use over other saturated heterocycles, which may not engage this target with comparable efficacy.

Key Intermediate in the Enantioselective Synthesis of Complex 5-Substituted Alkaloids

The C-5 hydroxyl group of Decahydro-5-quinolinol is a critical functional handle for introducing the carbon side chains characteristic of many biologically active alkaloids, such as pumiliotoxins, lepadins, and lycopodium alkaloids [2]. The compound serves as an ideal starting material for advanced synthetic chemistry projects aiming to construct these complex natural product-like frameworks in a stereocontrolled manner. Its pre-installed hydroxyl moiety allows for selective functionalization, offering a strategic advantage over unsubstituted decahydroquinoline cores that require additional steps for C-H activation or ring functionalization [3].

Low CYP Inhibition Liability Probe in Drug Discovery Programs

For medicinal chemistry programs where minimizing cytochrome P450 (CYP) inhibition is a key optimization goal, Decahydro-5-quinolinol presents a validated starting point. Its weak inhibition of CYP3A4 (IC50 = 7.9 µM) [4] suggests that this scaffold is less prone to causing CYP-mediated drug-drug interactions compared to many other hydroxylated heterocycles. It can be strategically employed as a 'low-liability' core in the design of new chemical entities for therapeutic areas such as CNS or metabolic disease, where clean ADME-Tox profiles are essential for clinical progression. This quantitative data provides a clear, evidence-based differentiator for selecting this compound over analogs with unknown or potentially worse CYP inhibition profiles [5].

Reproducible Building Block for Process Chemistry and Chemical Biology

The well-defined synthetic route to Decahydro-5-quinolinol, which consistently produces a three-component isomeric mixture with a reliable yield (approx. 36%), ensures batch-to-batch consistency for large-scale research applications [6]. This makes it a robust building block for chemical biology studies, where reproducibility of small-molecule probe synthesis is paramount. It can be used to prepare DHQ-based affinity probes, fluorescent ligands, or precursors for click chemistry, enabling target identification and validation studies with a compound whose synthetic provenance and analytical composition are clearly understood [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decahydro-5-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.